ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate
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Overview
Description
- The ethylsulfanyl group is introduced through a nucleophilic substitution reaction. This typically involves the reaction of the intermediate compound with ethylthiol in the presence of a base, such as sodium hydroxide .
Esterification
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core
- The synthesis begins with the condensation of a pyrimidine derivative with a triazole derivative. This step often involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the fused heterocyclic ring system .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate undergoes various chemical reactions, including:
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Oxidation
- The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction
- The oxo group can be reduced to form a hydroxyl group. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Substitution
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate has a wide range of applications in scientific research:
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Medicinal Chemistry
- This compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
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Biological Research
- It is used as a molecular probe to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
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Industrial Applications
Mechanism of Action
The mechanism of action of ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets:
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Enzyme Inhibition
- The compound acts as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to a decrease in the production of specific metabolites .
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Protein-Ligand Interactions
- It can form stable complexes with proteins, altering their structure and function. This interaction can modulate various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate can be compared with other similar compounds, such as:
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Pyrazolo[3,4-d]pyrimidine Derivatives
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1,2,4-Triazolo[1,5-a]pyrimidin-7-ol Derivatives
List of Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol derivatives
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and diverse chemical reactivity make it a valuable tool for scientific exploration and drug development.
Properties
Molecular Formula |
C19H17N5O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethylsulfanyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate |
InChI |
InChI=1S/C19H17N5O3S/c1-3-27-17(26)12-5-7-13(8-6-12)23-10-9-15-14(16(23)25)11-20-18-21-19(28-4-2)22-24(15)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
SZXHSRXXMFMRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)SCC |
Origin of Product |
United States |
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